molecular formula C12H11N B085350 2-Methyl-4-phenylpyridine CAS No. 15032-21-0

2-Methyl-4-phenylpyridine

Cat. No. B085350
CAS RN: 15032-21-0
M. Wt: 169.22 g/mol
InChI Key: CRWNQZTZTZWPOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-phenylpyridine and related compounds often involves complex reactions. For example, the displacement of a methylsulfinyl group from the 6-position of the pyridine ring has been elaborated to produce 2-aminopyridines with various polar 6-substituents, showcasing the synthetic flexibility of pyridine derivatives (S. Teague, 2008). Additionally, the synthesis from 2,2'-bipyridine through a series of reactions including oxidation, nitration, and Suzuki coupling reaction emphasizes the diverse synthetic routes available for modifying pyridine structures (Gao Xi-cun, 2008).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenylpyridine and its derivatives has been characterized using various spectroscopic methods. For instance, studies on iridium complexes with 2-phenylpyridine ligands have provided insight into the coordination chemistry and molecular structure of pyridine-based compounds, revealing their potential for forming complex structures with transition metals (F. Neve et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-4-phenylpyridine often result in the formation of complex structures. For example, the nucleophilic behavior of anionic complexes derived from 2-phenylpyridine has been explored, showing the potential for diverse chemical transformations and the synthesis of new compounds with unique properties (V. Nguyen et al., 2015).

Physical Properties Analysis

Physical properties such as melting points and solubility are critical for understanding the behavior of 2-Methyl-4-phenylpyridine in various conditions. Studies have characterized these properties for related compounds, providing a foundation for predicting the behavior of 2-Methyl-4-phenylpyridine under different conditions (A. Novianti & K. Hansongnern, 2017).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-phenylpyridine, such as its reactivity and interaction with other molecules, are influenced by its molecular structure. Investigations into the reactivity of pyridine derivatives with metal ions have shed light on the coordination chemistry and potential applications of these compounds in various fields (I. Kaya & S. Koyuncu, 2003).

Scientific Research Applications

Application 1: Flow Synthesis of 2-Methylpyridines

  • Summary of the Application : 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
  • Methods of Application : The reactions were performed by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to give products in very good yields that were suitable for further use without additional work-up or purification .
  • Results or Outcomes : This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Application 2: Reductive Hydroxymethylation of Pyridines

  • Summary of the Application : The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
  • Methods of Application : This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles . A noteworthy feature of this work is that paraformaldehyde acts as both a hydride donor and an electrophile in the reaction, enabling the use of cheap and readily available feedstock chemicals .
  • Results or Outcomes : Removal of the activating group can be achieved readily, furnishing the free NH compound in only 2 steps . The synthetic utility of the method was illustrated with a synthesis of ( )-Paroxetine .

Application 3: Synthesis of Pyridinium Salts

  • Summary of the Application : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .
  • Results or Outcomes : Pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Application 4: Intermediate in the Synthesis of 4-Azafluorene and δ-Carboline

  • Summary of the Application : 3-Methyl-2-phenylpyridine is used as an intermediate in the synthesis of 4-azafluorene and δ-carboline .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Future Directions

The synthesis of 2-methylpyridines via α-methylation represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This method could be used to produce a series of 2-methylpyridines for various applications .

properties

IUPAC Name

2-methyl-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWNQZTZTZWPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376489
Record name 2-methyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylpyridine

CAS RN

15032-21-0
Record name 2-methyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
F Haviv, RW DeNet, RJ Michaels… - Journal of Medicinal …, 1983 - ACS Publications
Immune complexes have been implicated in the patho-genesis of rheumatiod arthritis. 2-4 The Arthus reaction represents an acute model of imune complex induced inflammation and …
Number of citations: 36 pubs.acs.org
H Alyar, M Bahat - Asian Journal of Chemistry, 2012 - websitem.karatekin.edu.tr
… Replacing hydrogen atom with substitution CH3 group on 4-phenylpyridine does not change equilibrium dihedral angle of 2-methyl-4phenylpyridine isomer and increase of equilibrium …
Number of citations: 7 websitem.karatekin.edu.tr
MD Pendleton, RL Beddoes, NJ Andrew… - Journal of Chemical …, 1997 - pubs.rsc.org
… Syntheses of Some 1,2- and 1,4-Dihydropyridines and X-Ray Crystal Structures of 1-Dimethylamino5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl4-phenylpyridine, 3-Cyano-3,4-dihydro-5-methoxycarbonyl6-methyl-4-phenylpyridin-2(1H)-one and 5-Ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl1,2-dimethyl-4-phenylpyridine …
Number of citations: 6 pubs.rsc.org
H Alyar, M Bahat - nsc10.cankaya.edu.tr
In this study, the torsional dependence of the electronic energy and nonlinear optical properties of some derivatives of 4-phenylpyridine molecule has been investigated by quantum …
Number of citations: 0 nsc10.cankaya.edu.tr
RA Bechtold, A Kaczmarczyk… - Journal of Medicinal …, 1975 - ACS Publications
… 2-Methyl-4-phenylpyridine (1). To a solution of 31 g (0.2 mol) of 4-phenylpyridine in 200 ml of EtsO was added slowly 100 ml (2 M solution in EtaO, 0.2 mol)of methyllithium while …
Number of citations: 12 pubs.acs.org
AR Katritzky, H Beltrami, MP Sammes - Journal of the Chemical …, 1979 - pubs.rsc.org
… The pyridine ring may itself initially carry substituents : thus we have prepared 2-methyl-4-phenylpyridine and …
Number of citations: 11 pubs.rsc.org
G Kour, M Gupta, B Vishwanathan… - New Journal of …, 2016 - pubs.rsc.org
… We also report a new pyridine derivative, ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), via the use of melamine as the nitrogen …
Number of citations: 20 pubs.rsc.org
KC Agrawal, BA Booth, SM DeNuzzo… - Journal of Medicinal …, 1975 - ACS Publications
… 2-Methyl-4-phenylpyridine (1). To a solution of 31 g (0.2 mol) of 4-phenylpyridine in 200 ml of EtsO was added slowly 100 ml (2 M solution in EtaO, 0.2 mol)of methyllithium while …
Number of citations: 27 pubs.acs.org
LY Liu, Z Fan, ME Hoque, S Qian, G Meng… - Angewandte …, 2023 - Wiley Online Library
… 2-Methyl-4-phenylpyridine without any substituents on the phenyl ring gave 51% yield of ortho-olefinated product with a 77/23 ortho-selectivity (4c). A wide range of para substituents on …
Number of citations: 5 onlinelibrary.wiley.com
C Manansala, GK Tranmer - Molecules, 2015 - mdpi.com
… The combined organic extracts were then subjected to rotary evaporation and concentrated to give a mixture of 2-methyl-4-phenylpyridine, and unreacted starting material by 1 H-NMR (…
Number of citations: 7 www.mdpi.com

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